6-Hydroxymethyl Exemestane
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Overview
Description
6-Hydroxymethyl Exemestane is a steroidal compound known for its potent irreversible inhibition of the enzyme aromatase, which is responsible for the biosynthesis of estrogens. This compound is used to control estrogen synthesis and has applications in various fields, including medicine and sports supplements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxymethyl Exemestane typically involves the transformation of androstenedione or other steroidal precursors through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxymethyl Exemestane undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
6-Hydroxymethyl Exemestane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying steroid chemistry.
Biology: Investigated for its effects on hormone regulation and enzyme inhibition.
Medicine: Explored for its potential in treating estrogen-dependent conditions such as breast cancer by inhibiting aromatase activity.
Industry: Utilized in the formulation of sports supplements to control estrogen levels and enhance muscle growth
Mechanism of Action
The primary mechanism of action of 6-Hydroxymethyl Exemestane is the irreversible inhibition of the enzyme aromatase. By binding permanently to the active site of aromatase, it prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. This inhibition affects various molecular targets and pathways involved in estrogen biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Exemestane: Another steroidal aromatase inhibitor with a similar mechanism of action.
Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Letrozole: Another non-steroidal aromatase inhibitor with applications in hormone therapy
Uniqueness
6-Hydroxymethyl Exemestane is unique due to its irreversible binding to aromatase, which provides a long-lasting effect on estrogen suppression. This characteristic distinguishes it from other reversible inhibitors and makes it particularly effective in certain therapeutic and industrial applications .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,9-10,14-16,21H,3-4,6,8,11H2,1-2H3/t14-,15-,16-,19+,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBSDZVEXCMDRX-DAELLWKTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C=C(C4=CC(=O)C=CC34C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=C(C4=CC(=O)C=C[C@]34C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857727 |
Source
|
Record name | 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152764-26-6 |
Source
|
Record name | 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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